molecular formula C8H6F2O4 B2644146 4-(Difluoromethoxy)-3-hydroxybenzoic acid CAS No. 913985-07-6

4-(Difluoromethoxy)-3-hydroxybenzoic acid

Cat. No. B2644146
CAS RN: 913985-07-6
M. Wt: 204.129
InChI Key: BWKXOOXYCKHVMK-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)benzoic acid is a p-difluoromethoxy substituted benzoic acid . It has a molecular weight of 188.13 .


Synthesis Analysis

A synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .


Molecular Structure Analysis

The molecular formula of 4-(Difluoromethoxy)-3-hydroxybenzoic acid is C8H6F2O3 .


Chemical Reactions Analysis

The synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde involves O-alkylation, oxidation, and N-acylation .


Physical And Chemical Properties Analysis

4-(Difluoromethoxy)benzoic acid has a molecular weight of 188.13 g/mol . It has a computed XLogP3 value of 2.9, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors .

Scientific Research Applications

Biotechnological Applications

4-Hydroxybenzoic acid (4-HBA) has recently gained prominence as an intermediate for various high-value bioproducts with applications in food, cosmetics, pharmacy, fungicides, and more. Recent developments in biosynthetic techniques and synthetic biology have enabled the production of industrially significant compounds like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol using 4-HBA as a starting feedstock (Wang et al., 2018).

Electrochemical Applications

A study explored the use of 4-HBA as a trapping agent for photogenerated .OH radicals, leading to the formation of 3,4-dihydroxybenzoic acid. This method, utilizing square-wave voltammetry, offers a sensitive approach to quantify the antioxidant capacity of various substances, demonstrating the potential of 4-HBA in electrochemical applications (Wang et al., 2009).

Environmental Applications

4-HBA exhibited low toxicity to the freshwater green alga Pseudokirchneriella subcapitata. Interestingly, it stimulated algal growth at lower concentrations, highlighting a unique environmental impact of 4-HBA. This study offers insights into the ecological interactions of 4-HBA and its potential environmental applications (Kamaya et al., 2006).

Biochemical Analysis

A study utilized 4-HBA in mass spectrometry for the analysis of 4-hydroxybenzoates and their metabolites in keratinocytes exposed to UV radiation. This approach, involving chemical derivatization, enhances the detection of these compounds, indicating the utility of 4-HBA in biochemical analysis and research (Lee et al., 2017).

Mechanism of Action

While the mechanism of action for 4-(Difluoromethoxy)-3-hydroxybenzoic acid is not explicitly mentioned, it is known that roflumilast, a compound synthesized from 4-difluoromethoxy-3-hydroxybenzaldehyde, is a selective phosphodiesterase 4 (PDE4) inhibitor .

Safety and Hazards

4-(Difluoromethoxy)benzoic acid may cause skin irritation and serious eye irritation. It may cause an allergic skin reaction and may cause respiratory irritation if inhaled .

Future Directions

The trifluoromethoxy and difluoromethoxy groups are fluorinated structural motifs that exhibit unique physicochemical characteristics. Incorporation of these substituents into organic molecules is a highly desirable approach used in medicinal chemistry and drug discovery processes to alter the properties of a parent compound .

properties

IUPAC Name

4-(difluoromethoxy)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O4/c9-8(10)14-6-2-1-4(7(12)13)3-5(6)11/h1-3,8,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKXOOXYCKHVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethoxy)-3-hydroxybenzoic acid

CAS RN

913985-07-6
Record name 4-(DIFLUOROMETHOXY)-3-HYDROXYBENZOIC ACID
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